![molecular formula C17H15N3O2S B5584826 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B5584826.png)
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and an ethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known for their planar structure and aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic and nucleophilic substitutions, which could be key to its interaction with its targets .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as solubility and stability in various solvents could potentially influence the compound’s action .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to possess various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
It is known that thiazole derivatives can have a broad spectrum of biological activities .
Molecular Mechanism
Thiazole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide typically involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-bromoacetophenone to yield the thiazole ring. The final step involves the coupling of the thiazole derivative with pyridine-3-carboxylic acid under appropriate conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agrochemicals: It can be used as a fungicide or herbicide.
Materials Science: It is explored for its use in organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine share structural similarities.
Pyridine Derivatives: Compounds such as pyridine-3-carboxamide and pyridine-2-carboxamide are related.
Uniqueness
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is unique due to the combination of the thiazole and pyridine rings with an ethoxyphenyl group.
Biological Activity
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings regarding its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions that incorporate thiazole and pyridine moieties. The methodology often includes the use of specific reagents and catalysts to enhance yield and selectivity. For instance, thiazole derivatives can be synthesized from 2-amino thiazole precursors through acylation reactions with appropriate carboxylic acids or their derivatives .
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, showcasing its potential in antimicrobial, anticancer, and neuropharmacological applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound exhibits notable activity against a range of bacterial strains. For instance, minimum inhibitory concentrations (MIC) were determined for several pathogenic bacteria:
Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
Bacillus cereus | 0.23 | 0.47 |
Escherichia coli | 0.70 | 0.94 |
Salmonella Typhimurium | 0.23 | 0.47 |
These results suggest that the compound could be a candidate for developing new antibacterial agents .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies indicate that compounds containing thiazole rings can inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The mechanism of action may involve:
- Inhibition of topoisomerase
- Induction of apoptosis
- Disruption of tubulin polymerization
For example, compounds with similar structures have shown promising results in reducing cell viability in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives demonstrated that modifications in the phenyl substituents significantly influenced their antimicrobial potency. The introduction of electron-donating groups enhanced activity against Gram-positive bacteria while reducing efficacy against Gram-negative strains .
- Cancer Cell Proliferation : A comparative analysis indicated that thiazole-based compounds exhibited better cytotoxic effects than traditional chemotherapeutics in certain cancer models. The study emphasized the role of structural variations in enhancing selectivity towards cancer cells while minimizing toxicity towards normal cells .
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-2-22-14-7-5-12(6-8-14)15-11-23-17(19-15)20-16(21)13-4-3-9-18-10-13/h3-11H,2H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCJEXPOXKKSMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.